molecular formula C9H8N2O3 B2551002 1-Methyl-5-nitroindolin-2-one CAS No. 20870-89-7

1-Methyl-5-nitroindolin-2-one

Cat. No.: B2551002
CAS No.: 20870-89-7
M. Wt: 192.174
InChI Key: QQYDOWGHCYCEQF-UHFFFAOYSA-N
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Description

1-Methyl-5-nitroindolin-2-one is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.174. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

1-Methyl-5-nitroindolin-2-one derivatives have shown significant potential in antimicrobial and anti-inflammatory applications. A study found that specific derivatives exhibited high antibacterial and antifungal activities, outperforming reference drugs like clotrimazole and sulfamethoxazole. Additionally, certain compounds demonstrated notable anti-inflammatory and antinociceptive activities, comparable to drugs like indomethacin and morphine. These findings highlight the compound's relevance in developing new antimicrobial agents and anti-inflammatory drugs (Bassyouni et al., 2012).

Probing Structural Changes in Liquid Water

Research has utilized 1-methyl-5-nitroindoline as a probe to detect structural changes in liquid water with temperature variations. The study observed a minimum at 43 °C in the peak wavenumber of the first absorption band, indicating a structural change in liquid water. This application is crucial in understanding the dynamic properties of water at different temperatures (Catalán & del Valle, 2018).

Synthesis and Transformation Studies

This compound has been the focus of synthesis and transformation studies, leading to the development of various derivatives. For instance, research on transforming indoline-2-carboxylic acid into its nitro derivative has been conducted, paving the way for novel compound synthesis. Such studies are integral to expanding the chemical diversity and potential applications of this compound (Lavrenov et al., 2002).

Photochemical and Bioreductive Studies

The compound and its derivatives have been explored in photochemical and bioreductive studies. For example, research into the reductive release of drugs from nitroimidazole derivatives indicates potential applications in selective drug delivery, especially to hypoxic tissues (Parveen et al., 1999). Another study investigated the synthesis and photochemical behavior of substituted 1-acyl-7-nitroindolines, revealing insights into their reaction mechanisms and potential applications in releasing active molecules (Papageorgiou et al., 2005).

Mechanism of Action

Target of Action

The primary target of 1-Methyl-5-nitroindolin-2-one is the topoisomerase IV, an essential enzyme for DNA replication . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for many antibacterial agents .

Mode of Action

This compound: interacts with its target, topoisomerase IV, by inhibiting the decatenation of DNA, a process that is crucial for DNA replication . This inhibition is comparable to the action of ciprofloxacin, a known inhibitor of this enzyme . Additionally, this compound undergoes in vivo reduction, facilitated by its significantly increased redox potentials compared to classic 5-nitroimidazoles . This reduction leads to the formation of reactive species that cause damage to DNA and proteins .

Biochemical Pathways

The action of This compound affects the DNA replication pathway in bacteria, specifically by inhibiting the function of topoisomerase IV . This results in the disruption of DNA replication, leading to cell death . The compound also induces the formation of reactive species that can cause oxidative stress and cellular damage .

Pharmacokinetics

The pharmacokinetic properties of This compound It is known that the compound has a significantly increased redox potential, which facilitates its in vivo reduction . This property likely impacts the compound’s bioavailability, but further studies are needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of This compound action is the inhibition of bacterial growth. It has been shown to be effective against Staphylococcus aureus strains, including MRSA ATCC 33591 . It also demonstrates potency against Gram-negative bacteria and VRE strain . The compound’s bactericidal activity has been confirmed through time-killing curve experiments .

Properties

IUPAC Name

1-methyl-5-nitro-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-10-8-3-2-7(11(13)14)4-6(8)5-9(10)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYDOWGHCYCEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2 g 1-methyl-1,3-dihydro-indol-2-one are dissolved in 10 ml concentrated sulphuric acid and cooled to 0° C. To this is added dropwise a solution of 620 μl concentrated nitric acid in 2 ml concentrated sulphuric acid and the mixture is stirred for 30 minutes. Then it is poured onto 50 g ice, stirred for 1 hour, the solid is removed by suction filtering and dried in vacuo.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
620 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The mixture of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (100 mg, 0.44 mmol), Pd2(dba)3 (20 mg, 0.022 mmol), 2-(di-tert-butylphosphino)biphenyl (13 mg, 0.044 mmol) and triethylamine (91 μl, 0.66 mmol) in toluene was heated at 80° C. for 3 h. The reaction was 78% complete by NMR.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
91 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

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